2-Methyl-2'-morpholinomethyl benzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-15-6-2-4-8-17(15)19(21)18-9-5-3-7-16(18)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNOFWMNFCGNTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643520 | |

| Record name | (2-Methylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898749-87-6 | |

| Record name | Methanone, (2-methylphenyl)[2-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-2'-morpholinomethyl benzophenone (CAS No. 898749-87-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The benzophenone scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Its unique diarylketone framework offers a versatile platform for structural modification, leading to a diverse array of pharmacological activities. The incorporation of a morpholine moiety, a common heterocycle in drug design, often enhances pharmacokinetic properties and introduces new biological functions. This technical guide provides a comprehensive overview of a specific derivative, 2-Methyl-2'-morpholinomethyl benzophenone, a compound of interest for researchers in synthetic and medicinal chemistry. This document will delve into its chemical identity, synthesis, and potential applications, underpinned by a rigorous scientific framework.

Chemical Identity and Physicochemical Properties

Chemical Name: (2-methylphenyl)[2-(morpholin-4-ylmethyl)phenyl]methanone

Molecular Formula: C₁₉H₂₁NO₂[1][2]

Molecular Weight: 295.38 g/mol

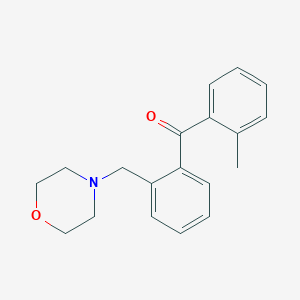

The structure of this compound features a benzophenone core with a methyl group on one phenyl ring and a morpholinomethyl substituent on the other. This substitution pattern is crucial for its chemical and biological characteristics.

Diagram of the Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 898749-87-6 | [1][2] |

| Molecular Formula | C₁₉H₂₁NO₂ | [1][2] |

| Molecular Weight | 295.38 g/mol | Calculated |

| Appearance | Off-white solid |

Synthesis Strategies

The synthesis of this compound can be approached through several established synthetic methodologies. The key challenge lies in the selective functionalization of the benzophenone core. Two plausible synthetic routes are outlined below, based on fundamental organic reactions.

Route 1: Grignard Reaction followed by Mannich Reaction

This strategy involves the initial formation of the benzophenone skeleton using a Grignard reaction, followed by the introduction of the morpholinomethyl group via a Mannich reaction. The causality behind this choice is the reliability of the Grignard reaction for C-C bond formation and the efficiency of the Mannich reaction for aminomethylation.

Workflow Diagram for Route 1:

Caption: Grignard reaction followed by Mannich reaction for synthesis.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-Amino-2'-methylbenzophenone

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromotoluene (1.0 eq) in anhydrous diethyl ether to the magnesium turnings with stirring. Maintain a gentle reflux until the magnesium is consumed.

-

Grignard Reaction: Cool the Grignard reagent to 0 °C. Add a solution of 2-bromobenzonitrile (1.0 eq) in anhydrous diethyl ether dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Hydrolysis and Reduction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting nitrile can be reduced to the corresponding amine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) followed by acidic workup.

Step 2: Synthesis of this compound (Mannich Reaction)

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-2'-methylbenzophenone (1.0 eq) in ethanol. Add morpholine (1.2 eq) and a 37% aqueous solution of formaldehyde (1.5 eq).

-

Reaction Conditions: Acidify the mixture with a catalytic amount of hydrochloric acid. Reflux the reaction mixture for 6-8 hours.

-

Work-up and Purification: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Route 2: Friedel-Crafts Acylation followed by Nucleophilic Substitution

An alternative approach involves the Friedel-Crafts acylation to construct the benzophenone core, followed by the introduction of the morpholine moiety through a nucleophilic substitution reaction. This route is advantageous if the starting materials are readily available and avoids the use of organometallic reagents.

Workflow Diagram for Route 2:

Caption: Friedel-Crafts acylation followed by nucleophilic substitution.

Potential Applications and Mechanism of Action

While specific biological data for this compound is not extensively reported in the public domain, the benzophenone and morpholine scaffolds are associated with a wide range of pharmacological activities.

Benzophenone derivatives are known to exhibit activities such as:

-

Anticancer: Many benzophenone analogs have shown cytotoxic effects against various cancer cell lines.

-

Antimicrobial: The benzophenone core is found in compounds with antibacterial and antifungal properties.

-

Anti-inflammatory: Certain derivatives have demonstrated anti-inflammatory effects.

The morpholine ring is often incorporated into drug candidates to:

-

Improve Solubility and Bioavailability: The polar nature of the morpholine ring can enhance the aqueous solubility of a molecule.

-

Modulate Biological Activity: The nitrogen atom in the morpholine ring can act as a hydrogen bond acceptor, influencing interactions with biological targets.

Hypothesized Mechanism of Action:

Given the structural features, this compound could potentially act as an inhibitor of various enzymes or receptors. The planar benzophenone core might intercalate into DNA or bind to the active sites of proteins, while the morpholine moiety could form crucial interactions with the target. Further experimental validation, such as in vitro and in vivo assays, is necessary to elucidate its specific mechanism of action.

Signaling Pathway Diagram (Hypothetical Target):

Caption: A hypothetical signaling pathway potentially inhibited by the compound.

Conclusion and Future Directions

This compound represents a synthetically accessible molecule with potential for further investigation in drug discovery. Its structural similarity to other biologically active benzophenone and morpholine derivatives suggests that it may possess interesting pharmacological properties. Future research should focus on:

-

Optimized Synthesis: Developing a high-yielding and scalable synthesis protocol.

-

Physicochemical Characterization: Thoroughly determining its physical and chemical properties.

-

Biological Screening: Evaluating its activity in a broad range of biological assays to identify potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the relationship between its structure and biological activity.

This in-depth guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound.

References

Sources

Spectroscopic Characterization of 2-Methyl-2'-morpholinomethyl Benzophenone: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for 2-Methyl-2'-morpholinomethyl benzophenone. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to predict and interpret its key spectral features. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and structurally related compounds.

Introduction: The Structural Rationale

This compound is a dissymmetric aromatic ketone. Its structure, featuring a 2-methylphenyl group and a 2'-(morpholinomethyl)phenyl group linked by a carbonyl bridge, presents a unique spectroscopic challenge. The steric hindrance and electronic effects arising from the ortho-substituents on both phenyl rings are expected to significantly influence the molecule's conformation and, consequently, its spectral properties. Understanding these nuances is critical for unambiguous structural elucidation and for quality control in synthetic applications.

This guide will deconstruct the molecule into its primary structural components to forecast the spectroscopic signatures. The analysis is grounded in fundamental principles and supported by empirical data from related compounds such as 2-methylbenzophenone and various morpholine-containing molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the cornerstone of molecular structure determination. The following sections predict the ¹H and ¹³C NMR spectra of this compound, with a focus on chemical shifts (δ), coupling constants (J), and signal multiplicities.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra for a compound of this nature would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, particularly for the complex aromatic regions.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Experiments: To unambiguously assign the proton and carbon signals, especially within the overlapping aromatic regions, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will exhibit distinct regions corresponding to the aromatic, morpholine, benzylic, and methyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Key Considerations |

| Aromatic Protons | 7.20 - 7.80 | Multiplet (m) | 8H | The aromatic protons on both rings will appear in this region. Due to the ortho-substituents, complex splitting patterns are expected. The protons ortho to the carbonyl group are generally deshielded and will appear further downfield. |

| Morpholine Protons (O-CH₂) | ~3.70 | Triplet (t) | 4H | Protons on the carbons adjacent to the oxygen atom in the morpholine ring are deshielded by the electronegative oxygen. |

| Benzylic Protons (Ar-CH₂) | ~3.50 | Singlet (s) | 2H | These protons are adjacent to the aromatic ring and the nitrogen atom of the morpholine moiety. A sharp singlet is anticipated. |

| Morpholine Protons (N-CH₂) | ~2.50 | Triplet (t) | 4H | Protons on the carbons adjacent to the nitrogen atom are less deshielded than those next to the oxygen. |

| Methyl Protons (Ar-CH₃) | ~2.30 | Singlet (s) | 3H | The methyl group on the benzoyl ring will give rise to a characteristic singlet in the upfield region of the aromatic spectrum. |

Diagram: Logical Flow for NMR Signal Assignment

Caption: Workflow for unambiguous NMR spectral assignment.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Key Considerations |

| Carbonyl Carbon (C=O) | 195 - 200 | The carbonyl carbon is highly deshielded and appears significantly downfield. Steric hindrance from ortho-substituents may slightly shift this value. |

| Aromatic Carbons | 125 - 140 | A complex set of signals is expected for the 12 aromatic carbons. The carbons bearing substituents (ipso-carbons) will have distinct chemical shifts. |

| Morpholine Carbons (O-CH₂) | ~67 | These carbons are deshielded by the adjacent oxygen atom. |

| Benzylic Carbon (Ar-CH₂) | ~62 | The carbon of the methylene bridge connecting the aromatic ring and the morpholine nitrogen. |

| Morpholine Carbons (N-CH₂) | ~53 | These carbons are adjacent to the nitrogen atom. |

| Methyl Carbon (Ar-CH₃) | ~20 | The methyl carbon will appear in the upfield aliphatic region. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to be dominated by the characteristic absorption of the carbonyl group and the various C-H and C-N bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Significance |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Confirms the presence of the aromatic rings. |

| Aliphatic C-H Stretch | 3000 - 2800 | Medium | Arises from the methyl, methylene, and morpholine C-H bonds. |

| Carbonyl (C=O) Stretch | 1660 - 1640 | Strong | This is a key diagnostic peak for the benzophenone core. The position is influenced by conjugation with the aromatic rings and potential steric hindrance. The vibrational spectrum of pure benzophenone shows a strong absorption band at 1652 cm⁻¹[1]. |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Multiple bands are expected in this region, characteristic of the aromatic rings. |

| C-N Stretch | 1250 - 1020 | Medium | Associated with the morpholine and benzylic amine functionalities. |

| C-O-C Stretch | 1150 - 1085 | Strong | A strong, characteristic band for the ether linkage within the morpholine ring. |

Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecule [M+H]⁺. Electron ionization (EI) would lead to more extensive fragmentation.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) is recommended to determine the accurate mass of the molecular ion and its fragments, allowing for the determination of the elemental composition.

-

Data Acquisition: The mass spectrum is acquired over a suitable mass-to-charge (m/z) range. Tandem mass spectrometry (MS/MS) can be used to further fragment specific ions to aid in structural elucidation.

Predicted Mass Spectrum and Fragmentation

The nominal molecular weight of this compound (C₂₀H₂₃NO₂) is 309.41 g/mol .

-

Molecular Ion: In ESI-MS, a strong signal for the protonated molecule [M+H]⁺ at m/z 310 is expected. In EI-MS, the molecular ion peak M⁺ at m/z 309 would be observed, though it may be of low intensity due to the lability of the molecule.

-

Key Fragmentation Pathways: The fragmentation of the molecule is likely to be directed by the functional groups.

-

Benzylic Cleavage: A primary fragmentation pathway is the cleavage of the C-C bond between the morpholinomethyl group and the phenyl ring, leading to the formation of a stable benzylic cation.

-

McLafferty Rearrangement: While less common for aromatic ketones without gamma-hydrogens on an alkyl chain, intramolecular hydrogen rearrangements could occur.

-

Cleavage of the Morpholine Ring: The morpholine ring can undergo characteristic fragmentation.

-

Formation of Acylium Ions: Cleavage at the carbonyl group can lead to the formation of acylium ions.

-

Diagram: Predicted Key Mass Spectrometry Fragments

Caption: Plausible fragmentation pathways in ESI-MS/MS.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By dissecting the molecule into its constituent functional groups and drawing parallels with known compounds, a comprehensive spectroscopic profile has been constructed. The interpretations and predicted data herein serve as a valuable reference for scientists engaged in the synthesis and characterization of this molecule, facilitating its unambiguous identification and quality assessment. Experimental verification of these predictions will be the ultimate confirmation of the proposed spectral characteristics.

References

- Ibeji, C.U., et al. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences, 16, 504-516.

- Castro, G.T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424.

-

NIST. (n.d.). Methanone, (2-methylphenyl)phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Cox, P.J., et al. (2008). Conformations of substituted benzophenones. Acta Crystallographica Section B: Structural Science, 64(2), 206-216.

-

Prieto, T., et al. (2006). Comparative FTIR spectra of benzophenone and the product of the reaction between MP-9/CTAB (hemepeptide/micelle ratio = 6.0) and DPAA. ResearchGate. Retrieved from [Link]

Sources

"2-Methyl-2'-morpholinomethyl benzophenone" mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Methyl-2'-morpholinomethyl benzophenone

Preamble: A Molecule of Convergent Potential

In the landscape of medicinal chemistry, the convergence of validated pharmacophores into a single molecular entity presents a compelling strategy for the discovery of novel therapeutics. The subject of this guide, this compound, represents such a convergence. It marries the benzophenone scaffold, a "privileged structure" found in a plethora of bioactive natural products and synthetic drugs, with the morpholine moiety, a heterocyclic system renowned for its ability to impart favorable pharmacokinetic and pharmacodynamic properties.[1][2][3][4][5][6][7]

While the benzophenone core is associated with a wide spectrum of pharmacological activities including anti-inflammatory, anticancer, antiviral, and neuroprotective effects, the morpholine ring is a common feature in drugs targeting the central nervous system (CNS) and inflammatory pathways.[1][3][6][7][8][9] The specific biological activities and the underlying mechanism of action for the hybrid molecule, this compound, have not yet been fully elucidated. This guide, therefore, serves as a foundational document for the scientific community. It puts forth a series of well-grounded hypotheses regarding its mechanism of action and provides a comprehensive, technically detailed roadmap for the experimental validation of these hypotheses.

Section 1: Postulated Mechanisms of Action

Based on a thorough analysis of the structure-activity relationships of its constituent moieties, we propose three primary, non-mutually exclusive mechanisms of action for this compound.

Anti-Inflammatory and Immunomodulatory Activity

A significant body of evidence points to the anti-inflammatory properties of benzophenone derivatives.[6][8][9][10] These effects are often mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), and the modulation of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6).[6][11][12] The morpholine moiety is also prevalent in compounds designed to have anti-inflammatory effects.[1]

Hypothesis 1: this compound functions as an anti-inflammatory agent by dually inhibiting COX enzymes and suppressing the production of pro-inflammatory mediators in immune cells.

This proposed mechanism suggests that the compound could offer a balanced approach to inflammation control, targeting both the enzymatic production of prostaglandins and the cytokine signaling pathways that orchestrate the inflammatory response.

Caption: Proposed Anti-Inflammatory Mechanism.

Anticancer Activity via Apoptosis Induction and Cell Cycle Arrest

Both the benzophenone and morpholine scaffolds are integral to numerous compounds with demonstrated anticancer activity.[1][2][13][14][15] Documented mechanisms for related molecules include the induction of programmed cell death (apoptosis), halting of the cell division cycle (typically at the G1/S or G2/M checkpoints), and the inhibition of critical cell survival signaling pathways, most notably the PI3K/AKT pathway.[2][11][15]

Hypothesis 2: this compound exhibits cytotoxic effects on cancer cells by triggering the intrinsic apoptotic pathway and inducing cell cycle arrest, potentially through the inhibition of the PI3K/AKT signaling cascade.

The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and growth, and its hyperactivation is a hallmark of many cancers. Targeting this pathway is a validated strategy in oncology.

Caption: Proposed Anticancer Mechanism via PI3K/AKT.

Neuroprotective or CNS Modulatory Effects

The ability of some benzophenone derivatives to cross the blood-brain barrier, coupled with the prevalence of the morpholine scaffold in CNS-targeted drugs, suggests a potential for neurological activity.[3][16][17][18] Targets for related compounds include enzymes that regulate neurotransmitter levels (e.g., acetylcholinesterase, MAO-B) and receptors involved in neuronal signaling.[3][16]

Hypothesis 3: this compound possesses neuro-modulatory properties, possibly acting as an inhibitor of key enzymes such as acetylcholinesterase or by modulating neurotransmitter receptor activity, thereby offering potential for neuroprotection.

This hypothesis opens an avenue for investigating the compound's utility in the context of neurodegenerative or neurological disorders.

Section 2: A Practical Guide to Experimental Validation

To rigorously test the proposed hypotheses, a multi-tiered experimental approach is required, progressing from in vitro biochemical assays to cell-based functional assays and, ultimately, to in vivo models.

Experimental Workflow Overview

Caption: Multi-tiered Experimental Validation Workflow.

Tier 1: In Vitro Biochemical Assays

These initial experiments aim to determine if the compound directly interacts with and inhibits the activity of purified enzymes.

Protocol 2.2.1: Cyclooxygenase (COX-1/2) Inhibition Assay [19][20][21]

-

Objective: To determine the IC50 value of the test compound for COX-1 and COX-2.

-

Materials: Purified ovine COX-1 and human recombinant COX-2, arachidonic acid (substrate), colorimetric or fluorescent probe, test compound, known inhibitor (e.g., celecoxib, indomethacin).

-

Procedure:

-

Prepare a series of dilutions of the test compound in an appropriate buffer (e.g., Tris-HCl).

-

In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.

-

Add the test compound dilutions or control vehicle to the wells and pre-incubate for 15 minutes at 37°C to allow for binding.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the rate of product formation (e.g., prostaglandin G2) using a plate reader at the appropriate wavelength for the chosen detection method.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Tier 2: Cell-Based Functional Assays

These assays assess the compound's effect on cellular processes in a more physiologically relevant context.

Protocol 2.3.1: Anticancer Cytotoxicity and Apoptosis Assay [2][13][14]

-

Objective: To evaluate the compound's effect on cancer cell viability and its ability to induce apoptosis.

-

Cell Lines: Human breast cancer (MCF-7), lung cancer (A549), or other relevant cancer cell lines.

-

Part A: Cytotoxicity (MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a range of concentrations of the test compound for 24, 48, and 72 hours.

-

Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with DMSO or a suitable solvent.

-

Measure the absorbance at 570 nm. Calculate the percentage of viable cells and determine the IC50.

-

-

Part B: Apoptosis Detection (Annexin V/Propidium Iodide Staining):

-

Treat cells with the compound at its IC50 concentration for 24 hours.

-

Harvest the cells (including floating cells in the medium).

-

Wash cells with cold PBS and resuspend in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol 2.3.2: Anti-inflammatory Activity in Macrophages [11]

-

Objective: To measure the compound's ability to inhibit the production of inflammatory mediators.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Determine the dose-dependent inhibitory effect of the compound on cytokine production.

-

Tier 3: In Vivo Efficacy Models

Should the in vitro and cell-based assays yield promising results, the final validation step involves testing the compound in animal models of disease.

Protocol 2.4.1: Carrageenan-Induced Paw Edema in Rats [8][10]

-

Objective: To assess the acute anti-inflammatory activity of the compound in vivo.

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Procedure:

-

Fast animals overnight.

-

Administer the test compound orally or intraperitoneally at various doses. Administer a vehicle control and a positive control (e.g., indomethacin).

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

-

Section 3: Quantitative Data from Analogous Compounds

While specific data for this compound is not available, the following table summarizes the reported bioactivities of structurally related benzophenone and morpholine derivatives to provide a benchmark for future studies.

| Compound Class/Derivative | Biological Activity | Target/Assay | IC50 / Activity | Reference |

| Benzophenone Derivatives | Anticancer | HL-60, A549, SMMC-7721, SW480 cells | 0.26 - 0.99 µM | [15][22] |

| Anti-inflammatory | LPS-induced NO production in RAW 264.7 | 8.8 - 18.1 µM | [22] | |

| P-Glycoprotein Inhibition | P-gp transport inhibition | Varies (pIC50 values) | [23] | |

| Morpholine Derivatives | Anticancer (Colon Cancer) | HT-29 cell line (VEGFR-2 inhibitor) | 3.10 µM (for compound 5h) | [13] |

| Anticancer (Lung, Breast) | A549, MCF-7 cell lines | 3.15 - 10.38 µM | [2][14] | |

| CNS Activity | LRRK2 Kinase Inhibition (for PD) | 0.76 nM (for MLi-2) | [16] |

Conclusion

This compound stands as a promising chemical entity at the intersection of two highly successful pharmacophores. The mechanistic hypotheses and detailed experimental protocols outlined in this guide provide a robust framework for its systematic investigation. Through the proposed multi-tiered approach, researchers can effectively dissect its molecular mechanism of action, paving the way for its potential development as a novel therapeutic agent in the domains of inflammation, oncology, or neurology. The convergence of the benzophenone and morpholine scaffolds warrants a thorough exploration of this compound's full pharmacological potential.

References

- Kumar, P., & Kumar, R. (2020). Revealing quinquennial anticancer journey of morpholine: A SAR based review. Bioorganic Chemistry, 103, 104192.

- Al-Ostath, A., et al. (2023). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules, 28(14), 5406.

- CD BioSciences. (n.d.). Cell Signaling Pathway Reporter Screening.

- Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(1), 89-100.

- Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(1), 89-100.

- de Oliveira, R. S., et al. (2021). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 26(11), 3334.

- Sabat, N., & Scarpelli, R. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 584-604.

- Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20086-20095.

- Li, Y., et al. (2023). Investigating the potential anti-inflammatory mechanism of benzophenone compounds from the leaves of Aquilaria sinensis (Lour.) Gilg based on network pharmacology and molecular docking strategies. Journal of Receptors and Signal Transduction, 43(6), 633-644.

- Promega Corporation. (n.d.). Choosing the right assay to monitor your signal transduction pathway.

- Phenyl ketone derivatives... (n.d.).

- de Cássia, R., et al. (2021). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Journal of the Brazilian Chemical Society, 32(8), 1635-1647.

- Gedgaudas, M., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.

- BenchChem. (n.d.). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.

- Wyss-Coray, T., et al. (2002). Modelling neuroinflammatory phenotypes in vivo.

- Frontiers Media. (n.d.). Cellular and Animal Models of Neurodegenerative and Neuroinflammatory Conditions.

- Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.

- de Oliveira, R. S., et al. (2021). Design and synthesis of new Benzophenone derivatives with in vivo anti-inflammatory activity through dual inhibition of edema and neutrophil recruitment. Locus UFV.

- Khanum, S. A., et al. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 6(10), 8549-8571.

- Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20086-20095.

- Thermo Fisher Scientific. (n.d.). Cellular Pathway Analysis Assays.

- Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249.

- Conti, P., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(2), 703-747.

- Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling.

- Sastry, S. K., & El-Deiry, W. S. (2002). Approaches To Studying Cellular Signaling: A Primer For Morphologists.

- Sabat, N., & Scarpelli, R. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. FLORE Repository.

- Dzoyem, J. P., et al. (2024). Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. Journal of Ethnopharmacology, 327, 117958.

- Promega Corporation. (n.d.). Signaling Pathway Assays.

- Tan, Y. S., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 6.

- Ecker, G. F., et al. (2012). Structure−Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry, 55(8), 3739-3749.

- Pomierny-Chamiolo, L., et al. (2019). Benzophenone-2 Concentration and Its Effect on Oxidative Stress and Apoptosis Markers in Rat Brain. International Journal of Molecular Sciences, 20(8), 1993.

- Kim, S., & Choi, K. (2021). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters.

- Khan, F., et al. (n.d.). Enzyme assay techniques and protocols.

- Creative Biolabs. (n.d.). 3D Ex Vivo Neuroinflammation Model Introduction.

- Abcam. (n.d.). Protocol library.

- Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives.

- Ecker, G. F., et al. (2012). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry, 55(8), 3739–3749.

- Baggett, S., et al. (2014). Structural Diversity and Bioactivities of Natural Benzophenones.

- MDPI. (n.d.). Special Issue : Neurodegenerative Disease: From Molecular Basis to Therapy, 4th Edition.

- Wnuk, A., et al. (2021). Is the commonly used UV filter benzophenone-3 a risk factor for the nervous system?. Pharmacological Reports, 73(4), 1049-1069.

- Wnuk, A., et al. (2019). Benzophenone-3 Passes Through the Blood-Brain Barrier, Increases the Level of Extracellular Glutamate, and Induces Apoptotic Processes in the Hippocampus and Frontal Cortex of Rats. Toxicological Sciences, 171(2), 485-500.

- Wnuk, A., et al. (2021). Is the commonly used UV filter benzophenone-3 a risk factor for the nervous system?. Pharmacological Reports, 73(4), 1049–1069.

- PrepChem.com. (n.d.). Synthesis of methyl benzophenone.

- CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.

- European Patent Office. (n.d.).

- Sam, J., & Mozingo, J. R., Jr. (1969). Synthesis of 2-ethyl-3-methyl-5-morpholinomethyl-4-keto-4,5,6,7-tetrahydrothionaphthene. Journal of Pharmaceutical Sciences, 58(8), 1035–1036.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scielo.br [scielo.br]

- 10. Design and synthesis of new Benzophenone derivatives with in vivo anti-inflammatory activity through dual inhibition of edema and neutrophil recruitment [locus.ufv.br]

- 11. tandfonline.com [tandfonline.com]

- 12. Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. flore.unifi.it [flore.unifi.it]

- 17. Benzophenone-2 Concentration and Its Effect on Oxidative Stress and Apoptosis Markers in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Benzophenone-3 Passes Through the Blood-Brain Barrier, Increases the Level of Extracellular Glutamate, and Induces Apoptotic Processes in the Hippocampus and Frontal Cortex of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. opal.latrobe.edu.au [opal.latrobe.edu.au]

- 22. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. rinner-group.univie.ac.at [rinner-group.univie.ac.at]

2-Methyl-2'-morpholinomethyl Benzophenone: A Technical Guide to Potential Research Applications

Abstract

This technical guide provides an in-depth exploration of the synthesis, characterization, and potential research applications of the novel compound, 2-Methyl-2'-morpholinomethyl benzophenone. By integrating the well-documented pharmacological properties of the benzophenone scaffold and the morpholine moiety, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into detailed synthetic protocols, analytical characterization techniques, and a thorough examination of its promising potential in oncology, inflammation, and neuroprotection. This guide is designed to be a practical and authoritative resource, underpinned by scientific literature and field-proven insights, to facilitate further investigation into this compelling molecule.

Introduction: The Rationale for a Hybrid Scaffold

The confluence of distinct pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced potency, novel mechanisms of action, or improved pharmacokinetic profiles. This compound is a prime example of such a hybrid molecule, strategically combining the structural features of benzophenones and morpholine.

The benzophenone core is a ubiquitous scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Its derivatives are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The diaryl ketone structure provides a rigid backbone that can be readily functionalized to modulate its interaction with various biological targets.

The morpholine ring is a privileged structure in drug discovery, prized for its favorable physicochemical properties, including improved water solubility and metabolic stability.[2] Morpholine-containing compounds have demonstrated a broad spectrum of pharmacological activities, such as anticancer, anti-inflammatory, and neuroprotective effects.[3][4]

The strategic incorporation of a morpholinomethyl group onto a 2-methylbenzophenone framework is hypothesized to yield a molecule with significant therapeutic potential. This guide will explore the scientific basis for this hypothesis and provide the necessary technical details to empower researchers to investigate its full potential.

Synthesis and Characterization

The synthesis of this compound can be approached through a multi-step process, culminating in a Mannich reaction. The following protocol is a proposed synthetic route based on established organic chemistry principles.[5][6]

Proposed Synthetic Pathway

The synthesis begins with the Friedel-Crafts acylation to form the benzophenone core, followed by the introduction of the morpholinomethyl group via the Mannich reaction.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PlumX [plu.mx]

- 3. Cytotoxic Activities of Some Mono and Bis Mannich Bases Derived from Acetophenone in Brine Shrimp Bioassay | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. adichemistry.com [adichemistry.com]

- 6. researchgate.net [researchgate.net]

Discovery and history of "2-Methyl-2'-morpholinomethyl benzophenone"

An In-depth Technical Guide to the Synthesis, Properties, and Potential Applications of 2-Methyl-2'-morpholinomethyl benzophenone

Abstract

The benzophenone scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic compounds.[1][2] The incorporation of a morpholine moiety, often through a Mannich reaction, can impart favorable pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of this compound, a specific derivative within this class. While detailed studies on this exact molecule are not abundant in peer-reviewed literature, this document consolidates available data and provides inferred scientific insights based on the well-established chemistry and biological activities of related morpholinomethyl benzophenone analogs. We will delve into its probable synthetic routes, physicochemical characteristics, and potential applications for researchers in drug discovery and materials science.

Introduction: The Benzophenone-Morpholine Hybrid Scaffold

Benzophenones are diaryl ketones that form the core of many compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] Their utility also extends to industrial applications such as photoinitiators and fragrance components.[4][5] The morpholine ring is a common heterocyclic motif in medicinal chemistry, valued for its ability to improve aqueous solubility and its favorable metabolic stability. The combination of these two pharmacophores in a single molecule, such as this compound, presents an intriguing scaffold for the development of novel therapeutic agents and functional materials.

The introduction of a morpholinomethyl group is typically achieved via the Mannich reaction, a three-component condensation of a compound with an active hydrogen, formaldehyde, and a secondary amine like morpholine.[6][7][8] This reaction is a cornerstone of synthetic organic chemistry for its reliability in forming carbon-carbon bonds and introducing aminoalkyl groups.[9]

History and Discovery

While the specific discovery of this compound (CAS Number: 898749-87-6) is not well-documented in seminal publications, its conceptual origin lies in the broader exploration of Mannich bases of ketones for pharmaceutical purposes. The Mannich reaction itself was first recognized for its general applicability by Carl Mannich in 1917.[9] Since then, extensive research has been conducted on the synthesis of various Mannich bases and the evaluation of their biological activities.

The synthesis of benzophenone derivatives bearing a morpholine ring has been a subject of interest for their potential as anti-inflammatory, antibacterial, and antifungal agents.[10][11][12] Research has shown that the integration of a morpholine ring into a benzophenone moiety can lead to potent anti-inflammatory compounds.[10][13] Therefore, it is plausible that this compound was synthesized as part of a larger library of compounds in a drug discovery program aimed at exploring the structure-activity relationships of this chemical class.

Synthesis and Characterization

The most probable synthetic route to this compound is the Mannich reaction. This would involve the reaction of 2-methylbenzophenone with formaldehyde and morpholine.

Proposed Synthetic Pathway

The synthesis can be visualized as a two-step process, starting with the preparation of the 2-methylbenzophenone precursor, followed by the aminomethylation with morpholine and formaldehyde.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established methods for the synthesis of similar morpholinomethyl benzophenones.

Step 1: Synthesis of 2-Methylbenzophenone

-

To a stirred solution of benzoyl chloride (1.0 eq) in toluene (used as both solvent and reactant), add anhydrous aluminum chloride (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 3 hours.

-

Cool the mixture in an ice bath and slowly quench by adding crushed ice, followed by concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-methylbenzophenone.[14]

Step 2: Synthesis of this compound

-

In a round-bottom flask, dissolve 2-methylbenzophenone (1.0 eq) in ethanol.

-

Add morpholine (1.2 eq) and an aqueous solution of formaldehyde (37%, 1.5 eq).

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Reflux the mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 898749-87-6 | [15][16] |

| Molecular Formula | C19H21NO2 | [15] |

| Molecular Weight | 295.38 g/mol | Inferred from formula |

| IUPAC Name | (2-methylphenyl)[2-(morpholin-4-ylmethyl)phenyl]methanone | [15] |

| Physical Form | Likely an off-white solid | Inferred from similar compounds |

Potential Mechanism of Action and Biological Activities

The biological activities of morpholinomethyl benzophenone derivatives are diverse, suggesting multiple potential mechanisms of action.

-

Anti-inflammatory Activity : Many benzophenone analogs exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are key in the arachidonic acid pathway leading to prostaglandins.[10][13]

-

Antimicrobial Activity : The presence of the morpholine nucleus is often associated with antimicrobial and antifungal activities.[12] The mechanism could involve disruption of the microbial cell membrane or inhibition of essential enzymes.

-

Anticancer Activity : Substituted benzophenones have been investigated for their antitumor effects.[3][17] Potential mechanisms include the induction of apoptosis, inhibition of angiogenesis (e.g., via VEGF pathways), and interference with microtubule dynamics.[1][17]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antitumor activity of benzophenone compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzophenone - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Mannich reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. oarjbp.com [oarjbp.com]

- 9. Mannich Reaction | Thermo Fisher Scientific - UK [thermofisher.com]

- 10. Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. prepchem.com [prepchem.com]

- 15. This compound | 898749-87-6 [sigmaaldrich.com]

- 16. This compound CAS#: 898749-87-6 [m.chemicalbook.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methyl-2'-morpholinomethyl Benzophenone Derivatives and Analogs

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzophenone and morpholine moieties individually represent "privileged structures," consistently appearing in a multitude of biologically active compounds.[1] The benzophenone core, a diaryl ketone, is a versatile scaffold found in natural products and synthetic drugs exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] Similarly, the morpholine ring, a heterocyclic amine, is a key component in numerous approved drugs, contributing to improved pharmacokinetic profiles and therapeutic efficacy. The strategic combination of these two pharmacophores into a single molecular entity, specifically the "2-Methyl-2'-morpholinomethyl benzophenone" scaffold, presents a compelling opportunity for the development of novel therapeutics with potentially unique mechanisms of action and enhanced potency.

This technical guide provides a comprehensive overview of this promising class of compounds, moving beyond a simple recitation of facts to offer a deeper understanding of the causality behind experimental design and the logic underpinning structure-activity relationships. As a senior application scientist, my aim is to equip you with not only the foundational knowledge but also the practical insights necessary to accelerate your research and development efforts in this exciting area.

I. Synthesis and Chemical Characterization: Building the Core Structure

The synthesis of this compound derivatives is a multi-step process that leverages well-established organic reactions. The general strategy involves the initial construction of the 2-methylbenzophenone core, followed by the introduction of the morpholinomethyl group via a Mannich reaction.

A. Synthesis of the 2-Methylbenzophenone Core

The most common and efficient method for synthesizing the benzophenone scaffold is the Friedel-Crafts acylation .[2] This reaction involves the electrophilic acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

A plausible synthetic route to 2-methylbenzophenone is outlined below:

Rationale behind Experimental Choices:

-

Choice of Reactants: Toluene is chosen as the benzene derivative to introduce the methyl group at the ortho position relative to the newly formed carbonyl bridge. Benzoyl chloride is a common and reactive acylating agent.

-

Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is a strong Lewis acid that effectively activates the benzoyl chloride by forming a highly electrophilic acylium ion intermediate.[3]

-

Reaction Conditions: The reaction is typically carried out in an inert solvent to control the reaction temperature, which often rises due to the exothermic nature of the reaction.[3] Subsequent heating under reflux ensures the reaction goes to completion.[3]

-

Work-up: An aqueous work-up with hydrochloric acid is crucial to quench the reaction, decompose the aluminum chloride complex, and separate the organic product from inorganic byproducts.[3]

B. Introduction of the Morpholinomethyl Group via the Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, the methyl group of 2-methylbenzophenone, which is activated by the adjacent carbonyl group), formaldehyde, and a secondary amine (morpholine).[4]

Causality in the Mannich Reaction:

-

Formation of the Electrophile: Morpholine and formaldehyde react in situ to form an electrophilic iminium ion (Eschenmoser's salt is a stable example of such an ion).[5]

-

Nucleophilic Attack: The enol form of 2-methylbenzophenone acts as a nucleophile, attacking the iminium ion to form the C-C bond, resulting in the final Mannich base.[4]

-

Solvent Choice: The reaction is often carried out in a protic solvent like ethanol, which facilitates the formation of the iminium ion and the enolization of the ketone.[6]

C. Characterization and Analytical Techniques

The structural confirmation and purity assessment of the synthesized derivatives are paramount. A combination of spectroscopic and chromatographic techniques is employed:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound and to monitor the progress of the reaction.

-

Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure, including the position of the substituents on the aromatic rings.

II. Pharmacological Activities and Mechanism of Action

Derivatives of the this compound scaffold have shown promise in several therapeutic areas, primarily in oncology and neuroprotection.

A. Anticancer Activity

The benzophenone scaffold is a recurring motif in compounds with potent anticancer activity.[1][7] The introduction of the morpholine moiety can enhance this activity by improving solubility and bioavailability.

1. Inhibition of Tubulin Polymerization:

Certain 2-aminobenzophenone derivatives have been identified as potent inhibitors of tubulin polymerization.[8] These compounds bind to the colchicine binding site on tubulin, disrupting the formation of microtubules. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[8] The introduction of an amino group at the ortho position of the benzophenone ring has been shown to be crucial for this increased growth inhibition.[8]

2. Modulation of Signaling Pathways:

Benzophenone derivatives have been shown to inhibit the proliferation of pancreatic cancer cells by targeting the MEK/ERK signaling pathway.[9] In silico studies suggest that these compounds may bind to an allosteric pocket in MEK, thereby inhibiting its activity and downstream signaling through ERK.[9] This disruption of a key cancer cell survival pathway can lead to apoptosis.[9]

3. Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC):

Dysregulation of choline phospholipid metabolism is a hallmark of many cancers, with overexpression of PC-PLC being implicated in tumor progression.[10] This enzyme hydrolyzes phosphatidylcholine to produce the second messengers diacylglycerol (DAG) and phosphocholine, which are involved in cell proliferation and survival signaling.[10] Certain morpholinobenzoic acid derivatives, which share structural similarities with the target scaffold, are potent inhibitors of PC-PLC.[10]

B. Neuroprotective Effects

The morpholine moiety is present in several compounds with neuroprotective properties. While direct evidence for the neuroprotective effects of this compound is limited, analogs with related structures have shown promise.

1. Antioxidant Activity:

Oxidative stress is a key contributor to neuronal damage in ischemic events and neurodegenerative diseases.[11][12] Some compounds containing a thiazoline ring, which is structurally related to morpholine, have demonstrated neuroprotective effects by reducing oxidative stress through their antioxidant actions.[12] These compounds can decrease levels of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes like superoxide dismutase and catalase.[12]

2. Modulation of Glutamate Receptors:

Excitotoxicity, primarily mediated by the overactivation of glutamate receptors like the NMDA receptor, is a major cause of neuronal cell death.[13] The mGlu5R antagonist MPEP (2-Methyl-6-(phenylethynyl)-pyridine), which has a methylated pyridine core, has shown neuroprotective effects against quinolinic acid-induced striatal excitotoxicity.[14] It is plausible that derivatives of the target scaffold could exhibit similar modulatory effects on glutamate receptor signaling.

III. Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of these derivatives and their biological activity is critical for optimizing lead compounds.

| Modification | Effect on Activity | Rationale |

| Substitution on Phenyl Rings | Halogenation or the addition of methoxy groups can significantly alter potency.[9] | These groups can influence the electronic properties and lipophilicity of the molecule, affecting its binding to the target protein and its ability to cross cell membranes. |

| Position of the Amino Group | An amino group at the ortho position of the benzophenone ring is often crucial for antimitotic activity.[8] | This specific positioning may be required for optimal interaction with the colchicine binding site on tubulin. |

| N-Alkylation of the Morpholine Ring | Can impact potency and pharmacokinetic properties. | The size and nature of the alkyl group can influence receptor binding and metabolic stability. |

| Replacement of the Morpholine Ring | Substitution with other heterocyclic rings (e.g., piperidine, thiomorpholine) can modulate activity.[15] | This alters the steric and electronic properties of the amine portion of the molecule, which can affect target engagement and selectivity. |

IV. Experimental Protocols

The following protocols are provided as a starting point for researchers working with this class of compounds. They are based on standard methodologies and may require optimization for specific derivatives and cell lines.

A. Representative Synthesis of a this compound Derivative

This protocol describes a plausible two-step synthesis.

Step 1: Synthesis of 2-Methylbenzophenone via Friedel-Crafts Acylation

-

To a stirred solution of toluene (1.2 equivalents) in an inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.1 equivalents) portion-wise at 0°C.

-

Slowly add benzoyl chloride (1.0 equivalent) to the suspension.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours, monitoring the reaction progress by TLC or HPLC.

-

After completion, cool the reaction mixture to 0°C and slowly quench with ice-cold 2M HCl.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 2-methylbenzophenone.[3]

Step 2: Synthesis of this compound via Mannich Reaction

-

To a solution of 2-methylbenzophenone (1.0 equivalent) in ethanol, add morpholine (1.2 equivalents) and an aqueous solution of formaldehyde (37%, 1.5 equivalents).[5]

-

Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC or HPLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the final compound.

B. In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17][18]

-

Cell Seeding: Seed cancer cells (e.g., PANC-1, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[16]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.[16]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

C. Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition Assay

This protocol is based on a commercially available colorimetric assay kit.[19]

-

Sample Preparation: Prepare cell lysates from cancer cells known to overexpress PC-PLC (e.g., A431 cells).[20]

-

Reaction Setup: In a 96-well plate, add the cell lysate, the test compound at various concentrations, and the assay buffer to a final volume of 50 µL.

-

Initiate Reaction: Add 50 µL of a reaction mix containing a chromogenic substrate for PC-PLC (e.g., p-Nitrophenylphosphorylcholine).[19]

-

Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 60 minutes, taking readings every 5 minutes.[19]

-

Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the IC₅₀ value for PC-PLC inhibition.

V. Future Directions and Perspectives

The this compound scaffold holds considerable promise for the development of novel therapeutics. Future research should focus on:

-

Expansion of the Chemical Space: Synthesis of a broader range of analogs with diverse substitutions on the phenyl rings and modifications of the morpholine moiety to refine SAR and identify compounds with improved potency and selectivity.

-

Mechanism of Action Studies: In-depth investigation into the precise molecular targets and signaling pathways modulated by these compounds. This should include studies to confirm their effects on tubulin polymerization, the MEK/ERK pathway, and PC-PLC in relevant cellular models.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

-

In Vivo Efficacy Studies: Testing of promising candidates in animal models of cancer and neurodegenerative diseases to validate their therapeutic potential.

By systematically exploring these avenues, the full therapeutic potential of this versatile and promising chemical scaffold can be unlocked.

References

-

BenchChem. (n.d.). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. Retrieved from BenchChem website.[16]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from Roche website.[17]

-

Abcam. (n.d.). MTT assay protocol. Retrieved from Abcam website.

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature website.[18]

-

Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis. Retrieved from Abcam website.

-

Pisanu, M. E., et al. (2015). Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma. PLoS ONE, 10(9), e0137280.[20]

-

Abe, A., et al. (2017). Development of a liquid chromatography-mass spectrometry based enzyme activity assay for phosphatidylcholine-specific phospholipase C. Journal of Chromatography B, 1055-1056, 10-16.[21]

-

Sigma-Aldrich. (n.d.). Phospholipase C Activity Kit (Colorimetric). Retrieved from Sigma-Aldrich website.[19]

-

Rondepierre, A., et al. (2023). Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target. Molecules, 28(15), 5727.[10]

-

Podo, F., et al. (2008). Phosphatidylcholine-Specific Phospholipase C Activation in Epithelial Ovarian Cancer Cells. Molecular Cancer Research, 6(8), 1361-1372.[22]

-

Zhou, B. D., et al. (2022). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 12(31), 20086-20098.[1]

-

Liu, Y., et al. (2019). Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway. Marine Drugs, 18(1), 10.[9]

-

Varga, B., et al. (2014). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Revue Roumaine de Chimie, 59(11-12), 1017-1022.[6]

-

Khan, I., & Zaib, S. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 6(10), 8349-8361.[2]

-

Csonka, R., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(16), 4991.[15]

-

Bruno, V., et al. (2004). Neuroprotective effects of the mGlu5R antagonist MPEP towards quinolinic acid-induced striatal toxicity: involvement of pre- and post-synaptic mechanisms and lack of direct NMDA blocking activity. Journal of Neurochemistry, 89(6), 1479-1489.[14]

-

Mohammad, Y. F., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Bioorganic Chemistry, 106, 104473.[23]

-

Li, Z., et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Nature Communications, 13(1), 389.[4]

-

Zhou, B. D., et al. (2022). Synthesis and antitumor activity of benzophenone compound. Journal of Asian Natural Products Research, 24(2), 170-178.[7]

-

Manjula, S., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 7(2), 001-015.[5]

-

Wang, L. (2010). Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon. Chinese Patent No. CN101659644B.[24]

-

Weller, D. L., et al. (2012). Method of synthesis of morpholino oligomers. U.S. Patent No. US8299206B2.[25]

-

Forgács, A., et al. (2020). Synthetic- And DFT modelling studies on regioselective modified Mannich reactions of hydroxy-KYNA derivatives. Molecules, 25(21), 5086.[26]

-

Liou, J. P., et al. (2002). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Journal of Medicinal Chemistry, 45(12), 2556-2562.[8]

-

PrepChem. (n.d.). Synthesis of methyl benzophenone. Retrieved from PrepChem website.[3]

-

Kim, H. J., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Journal of Medicinal Chemistry, 58(10), 4345-4357.[13]

-

Seeliger, S., et al. (2008). Pharmacokinetics and metabolism of benzophenone 2 in the rat. Toxicology, 248(2-3), 81-86.[27]

-

Kim, H. Y., et al. (2010). Neuroprotective Effects of 2-Cyclopropylimino-3-Methyl-1,3-Thiazoline Hydrochloride Against Oxidative Stress. Journal of the Korean Society for Applied Biological Chemistry, 53(5), 595-600.[11]

-

Dureng, G., et al. (1988). Chemical and pharmacological studies of 2-(amino-methyl)acrylophenones. European Journal of Medicinal Chemistry, 23(3), 279-283.[28]

-

Sam, J., & Mozingo, J. R., Jr. (1969). Synthesis of 2-ethyl-3-methyl-5-morpholinomethyl-4-keto-4,5,6,7-tetrahydrothionaphthene. Journal of Pharmaceutical Sciences, 58(8), 1035-1036.[29]

-

Lee, Y. J., et al. (2017). Neuroprotective Effect of 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride on Brain Ischaemia/Reperfusion Injury. Basic & Clinical Pharmacology & Toxicology, 120(6), 562-571.[30]

-

Kim, H. Y., et al. (2013). Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain. BMB Reports, 46(7), 370-375.[12]

-

Scientific Committee on Consumer Safety. (2021). Opinion on Benzophenone-2 and Benzophenone-5. European Commission.[31]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67230, 2-Methylbenzophenone. Retrieved from PubChem.[32]

Sources

- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oarjbp.com [oarjbp.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. Synthesis and antitumor activity of benzophenone compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective Effects of 2-Cyclopropylimino-3-Methyl-1,3-Thiazoline Hydrochloride Against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective effects of the mGlu5R antagonist MPEP towards quinolinic acid-induced striatal toxicity: involvement of pre- and post-synaptic mechanisms and lack of direct NMDA blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development of a liquid chromatography-mass spectrometry based enzyme activity assay for phosphatidylcholine-specific phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]